Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)-
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Overview
Description
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)-: is a chemical compound with the molecular formula C14H13NO4S It is known for its unique structure, which includes an acetamide group attached to a phenyl ring that is further substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- typically involves the reaction of 3-hydroxyacetanilide with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods
While specific industrial production methods for Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- can undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: The compound can be reduced under specific conditions, potentially affecting the acetamide or phenylsulfonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonate ester position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenylsulfonyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. Molecular targets include enzymes and proteins, where it can modify active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-((phenylsulfonyl)oxy)phenyl)-: Similar structure but with the sulfonyl group at the para position.
Benzamide, N-(3-((phenylsulfonyl)oxy)phenyl)-: Benzamide instead of acetamide.
Acetamide, N-(3-((methylsulfonyl)oxy)phenyl)-: Methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- is unique due to its specific substitution pattern and the presence of both acetamide and phenylsulfonyl groups
Properties
CAS No. |
80526-83-6 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
(3-acetamidophenyl) benzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c1-11(16)15-12-6-5-7-13(10-12)19-20(17,18)14-8-3-2-4-9-14/h2-10H,1H3,(H,15,16) |
InChI Key |
OOUMZGSRDJTYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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